(R)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(3-bromophenyl)propanoate
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Overview
Description
®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(3-bromophenyl)propanoate is a complex organic compound that features a variety of functional groups, including a bromophenyl group, a benzyloxycarbonyl-protected amino group, and a dioxopyrrolidinyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(3-bromophenyl)propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylacetic acid, which is then converted into the corresponding acid chloride using reagents like thionyl chloride.
Formation of the Protected Amino Acid: The acid chloride is reacted with ®-2-aminopropanoic acid, which has been protected with a benzyloxycarbonyl (Cbz) group, to form the intermediate amide.
Cyclization: The intermediate amide undergoes cyclization with 2,5-dioxopyrrolidin-1-yl to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(3-bromophenyl)propanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving proteases that recognize the benzyloxycarbonyl-protected amino group.
Medicine
In medicinal chemistry, the compound is explored for its potential as a prodrug. The benzyloxycarbonyl group can be cleaved in vivo to release the active drug, which can then exert its therapeutic effects.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(3-bromophenyl)propanoate involves the cleavage of the benzyloxycarbonyl group by enzymes such as esterases or proteases. This releases the active drug, which can then interact with its molecular targets, such as specific enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate: Similar structure but without the bromine atom, leading to different reactivity and biological activity.
®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoate: Contains a chlorine atom instead of bromine, which can affect its chemical and biological properties.
Uniqueness
The presence of the bromine atom in ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(3-bromophenyl)propanoate makes it unique compared to its analogs. Bromine can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-(3-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O6/c22-16-8-4-7-15(11-16)12-17(20(27)30-24-18(25)9-10-19(24)26)23-21(28)29-13-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2,(H,23,28)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKWVNVJCDLLAZ-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC(=CC=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CC(=CC=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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